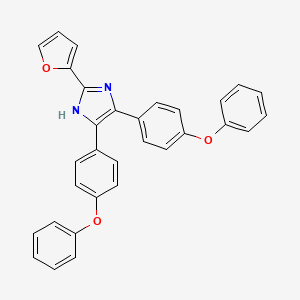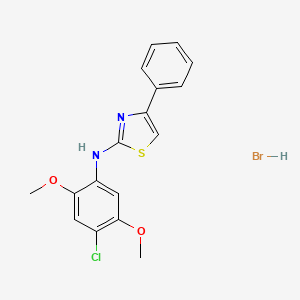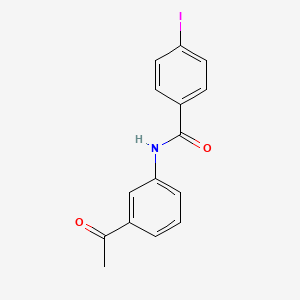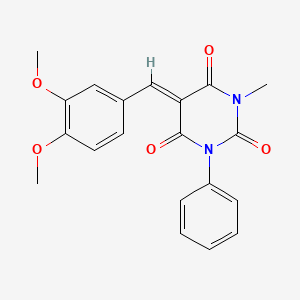
2-(2-furyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-furyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole, commonly known as FIPI, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in various fields. FIPI is a potent inhibitor of phospholipase D (PLD), which is an essential enzyme involved in several cellular processes, including membrane trafficking, signal transduction, and cell proliferation.
Scientific Research Applications
FIPI has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and infectious diseases. In cancer research, 2-(2-furyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole has been shown to play a critical role in tumor growth and metastasis. FIPI's ability to inhibit 2-(2-furyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole makes it a promising candidate for the development of novel cancer therapeutics. In neuroscience, FIPI has been shown to modulate synaptic transmission and neuronal plasticity, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. In infectious diseases, FIPI has been shown to inhibit the replication of several viruses, including respiratory syncytial virus and hepatitis C virus.
Mechanism of Action
FIPI exerts its inhibitory effects on 2-(2-furyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole by binding to the enzyme's active site and preventing the hydrolysis of phosphatidylcholine to choline and phosphatidic acid. This inhibition leads to a decrease in the production of phosphatidic acid, which is a critical signaling molecule involved in several cellular processes.
Biochemical and Physiological Effects:
FIPI's inhibition of 2-(2-furyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole has several biochemical and physiological effects. In cancer cells, FIPI has been shown to decrease cell proliferation, induce apoptosis, and inhibit tumor growth and metastasis. In neurons, FIPI has been shown to modulate synaptic transmission and neuronal plasticity, leading to improvements in learning and memory. In infectious diseases, FIPI has been shown to inhibit the replication of several viruses, leading to a decrease in viral load and improved patient outcomes.
Advantages and Limitations for Lab Experiments
FIPI has several advantages and limitations for lab experiments. Its ability to selectively inhibit 2-(2-furyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole makes it a valuable tool for studying the role of this enzyme in various cellular processes. However, its potency and specificity can also make it challenging to use in certain experiments, and its complex synthesis process can limit its availability and accessibility to researchers.
Future Directions
There are several future directions for the study of FIPI. One potential area of research is the development of novel cancer therapeutics that target 2-(2-furyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole using FIPI or other 2-(2-furyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole inhibitors. Another area of research is the use of FIPI in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, the potential applications of FIPI in infectious diseases warrant further investigation, particularly in the development of antiviral therapies. Overall, the study of FIPI has the potential to lead to significant advancements in various fields and improve patient outcomes.
Synthesis Methods
FIPI can be synthesized by a multi-step process that involves the reaction of 2-furaldehyde with 4-phenoxybenzyl bromide to form the intermediate compound, which is then reacted with 4-bromoaniline to yield the final product. The synthesis of FIPI is a challenging process that requires expertise in organic chemistry and access to specialized equipment and reagents.
properties
IUPAC Name |
2-(furan-2-yl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22N2O3/c1-3-8-24(9-4-1)35-26-17-13-22(14-18-26)29-30(33-31(32-29)28-12-7-21-34-28)23-15-19-27(20-16-23)36-25-10-5-2-6-11-25/h1-21H,(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCLNVQWIODJIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C(N=C(N3)C4=CC=CO4)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-2-yl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-4,5-dimethyl-2-thienyl)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-nitrobenzamide](/img/structure/B4958144.png)

![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B4958157.png)
![4-chloro-3-(5-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4958162.png)
![2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4958176.png)
![7-amino-5-(3-bromo-4-fluorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4958178.png)
![4-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4958179.png)
![5-acetyl-4-(4-chlorophenyl)-6-methyl-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4958203.png)
![4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine](/img/structure/B4958204.png)

![ethyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]benzoate](/img/structure/B4958213.png)

![N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide](/img/structure/B4958229.png)
